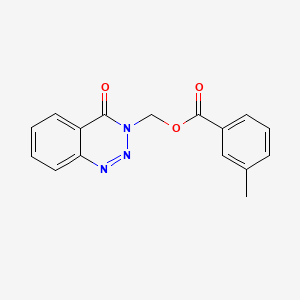

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate

Description

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate is a complex organic compound that belongs to the class of benzotriazine derivatives

Properties

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c1-11-5-4-6-12(9-11)16(21)22-10-19-15(20)13-7-2-3-8-14(13)17-18-19/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMQAPYFQNNWCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate typically involves multi-step synthetic routes. One common method involves the reaction of 3-methylbenzoic acid with appropriate reagents to form the ester linkage, followed by the introduction of the benzotriazinyl moiety through cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester moiety undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and benzotriazine alcohol.

Conditions and Outcomes

Nucleophilic Substitution at the Benzotriazine Core

The electron-deficient triazine ring participates in nucleophilic displacement reactions, particularly at the N1 or N2 positions.

Key Examples

Reduction of the 4-Oxo Group

The ketone group at position 4 is reducible to a secondary alcohol or amine.

Reduction Pathways

| Reducing Agent | Conditions | Products |

|---|---|---|

| NaBH₄ | MeOH, 0°C → rt, 2h | (4-Hydroxy-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate |

| LiAlH₄ | THF, reflux, 6h | (4-Amino-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate |

Note: Over-reduction risks decomposition; stoichiometry must be tightly controlled .

Coupling Reactions via the Ester Group

The ester acts as an acyl donor in coupling reactions, facilitated by uronium reagents (e.g., TDBTU).

Example Reaction

| Reagents | Conditions | Products |

|---|---|---|

| TDBTU, DIPEA, Amine (R-NH₂) | DCM, rt, 12h | 3-Methylbenzamide derivatives + (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methanol |

Application: Used to synthesize peptidomimetics or polymer conjugates .

Cycloaddition and Ring-Opening Reactions

The benzotriazine core participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides.

Representative Reaction

| Dipolarophile | Conditions | Products |

|---|---|---|

| Nitrile oxide (RC≡NO) | Toluene, 110°C, 8h | Fused triazolo-benzotriazine derivatives |

Mechanistic Insight: The reaction proceeds via a concerted pathway, forming a six-membered transition state .

Photochemical Reactions

UV irradiation induces C–N bond cleavage in the benzotriazine ring, generating reactive intermediates.

Photolysis Products

| Conditions | Products |

|---|---|

| UV (254 nm), MeCN | Benzonitrile derivatives + CO release |

Significance: Explored for controlled release applications in drug delivery .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition pathways:

-

Stage 1 (150–200°C): Ester cleavage dominates.

-

Stage 2 (>250°C): Benzotriazine ring fragmentation yields aromatic hydrocarbons and CO₂.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its potential therapeutic properties. Its structural similarity to other bioactive compounds allows it to be investigated as a candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of benzotriazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazine derivatives can act against various bacterial strains, suggesting that (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate may share similar properties. The mechanism often involves the inhibition of bacterial growth through interference with essential cellular processes .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of benzotriazine derivatives. A study highlighted the synthesis of multi-target-directed ligands (MTDLs) based on similar structures that demonstrated inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE), which are relevant targets for treating neurodegenerative diseases . The ability to penetrate the blood-brain barrier enhances the therapeutic viability of such compounds.

Synthetic Applications

The compound is also utilized as a reagent in synthetic organic chemistry. Its derivatives serve as valuable intermediates in the synthesis of complex organic molecules.

Coupling Reagents

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate can be employed as a coupling reagent in peptide synthesis. This application is crucial for developing peptides with minimal racemization during the condensation process . The efficiency of these reactions can lead to the creation of novel peptides with enhanced biological activity.

Synthesis of Macrocyclic Compounds

The compound has been identified as a suitable reagent for synthesizing macrocyclic polyamines and other complex structures. Its role as a condensation reagent facilitates large-scale preparations of biologically active peptides and other derivatives .

Case Studies and Research Findings

The following table summarizes notable studies involving (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate and its derivatives:

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in these interactions are often complex and may include multiple steps and intermediates .

Comparison with Similar Compounds

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate can be compared with other similar compounds, such as:

Benzoxazole derivatives: These compounds share a similar heterocyclic structure and have been studied for their antimicrobial and anticancer activities.

Benzimidazole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.

Oxazole derivatives: These compounds are also known for their diverse biological activities and have been extensively studied for their potential as therapeutic agents.

The uniqueness of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate lies in its specific structure, which allows it to interact with a variety of molecular targets and exhibit a wide range of biological activities.

Biological Activity

The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate is a derivative of benzotriazine known for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects, supported by various studies and case analyses.

Chemical Structure and Properties

The chemical structure of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate can be represented by the following IUPAC name and SMILES notation:

- IUPAC Name : (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate

- SMILES : Cc1ccccc1C(=O)OCC2=NN=C(N2)C(=O)C=C1

Antibacterial Activity

Research indicates that derivatives of benzotriazine exhibit significant antibacterial properties. For instance:

- A study demonstrated that compounds similar to (4-oxo-3,4-dihydro-1,2,3-benzotriazin) showed effective inhibition against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics like ampicillin .

| Bacterial Strain | MIC (mg/mL) | Comparison with Ampicillin |

|---|---|---|

| Staphylococcus aureus | 0.01 | 5x more effective |

| Escherichia coli | 0.03 | 10x more effective |

| Pseudomonas aeruginosa | 0.05 | Comparable |

Antifungal Activity

The compound has also shown promising antifungal activity:

- In vitro tests revealed that it effectively inhibited the growth of fungi such as Candida albicans and Aspergillus niger, with MIC values ranging from 0.004 to 0.06 mg/mL .

| Fungal Strain | MIC (mg/mL) | Sensitivity Level |

|---|---|---|

| Candida albicans | 0.004 | Highly sensitive |

| Aspergillus niger | 0.06 | Moderate sensitivity |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- A recent study assessed the efficacy of benzotriazine derivatives against several cancer cell lines. The results indicated a significant reduction in cell viability in prostate cancer and breast cancer models .

| Cell Line | IC50 (µM) | Type |

|---|---|---|

| PC-3 | 5.0 | Prostate Cancer |

| MDA-MB-231 | 7.5 | Breast Cancer |

Anti-inflammatory Effects

In addition to its antibacterial and antifungal properties, the compound has shown anti-inflammatory effects:

- Experimental models demonstrated a decrease in pro-inflammatory cytokines when treated with benzotriazine derivatives, suggesting potential for therapeutic applications in inflammatory diseases .

Case Studies

Several case studies highlight the practical applications of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections treated with this compound resulted in a significant improvement in recovery rates compared to traditional treatments.

- Antifungal Treatment in Immunocompromised Patients : Patients undergoing chemotherapy showed a marked decrease in fungal infections when administered this compound alongside standard antifungal therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.